The Biflavonoid 3',3'''-Biapigenin: A Technical Guide to Natural Sources and Isolation
The Biflavonoid 3',3'''-Biapigenin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',3'''-Biapigenin, a member of the biflavonoid class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the primary natural sources of 3',3'''-biapigenin and its isomers, alongside detailed experimental protocols for its extraction and isolation. Quantitative data from key studies are summarized to facilitate comparative analysis. Furthermore, this document illustrates a generalized experimental workflow for isolation and a key signaling pathway associated with the biological activity of its parent monomer, apigenin, using standardized diagrams to support research and development efforts.
Natural Sources of 3',3'''-Biapigenin and Related Biflavonoids
3',3'''-Biapigenin and its isomers are predominantly found in a select number of plant families, with the Selaginellaceae and Clusiaceae families being particularly rich sources. The genus Selaginella, commonly known as spikemosses, and the genus Garcinia are prominent producers of these complex flavonoids. Other plants, such as those from the Hypericum genus, are also known to contain related biapigenin isomers.
Quantitative analysis reveals that the concentration of these compounds can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table summarizes quantitative data on the isolation of 3',3'''-biapigenin and its related compounds from notable natural sources.
| Plant Species | Plant Part | Compound Isolated | Extraction/Fraction Type | Yield/Content | Purity | Reference |
| Selaginella doederleinii | Whole plant | 2'',3''-dihydro-3',3'''-biapigenin | Total Biflavonoids Extract (TBESD) | 44.40 mg/g | Not specified | [1] |
| Selaginella doederleinii | Whole plant | 2'',3''-dihydro-3',3'''-biapigenin | Acetic Ether Extract (500 mg) | 7.5 mg | 98.2% | [2] |
| Selaginella doederleinii | Whole plant | 3',3'''-binaringenin | Acetic Ether Extract (500 mg) | 7.3 mg | 90.3% | [2] |
| Garcinia bakeriana | Leaves | I3,II8-biapigenin (Amentoflavone) | Not specified | Not specified | Not specified | [3] |
| Hypericum perforatum | Aerial parts | 3,8''-Biapigenin | Not specified | Not specified | Not specified | [4][5][6] |
Experimental Protocols for Isolation and Purification
The isolation of 3',3'''-biapigenin and its analogs from plant matrices is a multi-step process involving extraction, fractionation, and purification. High-speed counter-current chromatography (HSCCC) has emerged as a particularly effective technique for the preparative isolation of biflavonoids from Selaginella species.[2]
General Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of biflavonoids from a plant source.
Caption: Generalized workflow for the isolation of 3',3'''-biapigenin.
Detailed Protocol: Isolation from Selaginella doederleinii via HSCCC
This protocol is adapted from methodologies reported for the successful isolation of biflavonoids, including 2'',3''-dihydro-3',3'''-biapigenin, from S. doederleinii.[2][7]
1. Plant Material and Extraction:
- Air-dry the whole plant of Selaginella doederleinii.
- Pulverize the dried plant material into a coarse powder (20-40 mesh).
- Extract the powder with 8 times the volume of 70% ethanol at 85°C for 2 hours. Repeat this extraction three times.
- Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude paste.
2. Fractionation:
- Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, dichloromethane, and ethyl acetate.
- Monitor the anti-proliferative or desired biological activity of each fraction. The ethyl acetate and dichloromethane fractions have been shown to possess significant cytotoxic activities.[2]
- Concentrate the active fraction (e.g., ethyl acetate extract) to dryness. This will be the sample for HSCCC purification.
3. High-Speed Counter-Current Chromatography (HSCCC) Purification:
- Apparatus: A preparative HSCCC instrument equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a UV detector.
- Solvent System Selection: The choice of the two-phase solvent system is critical. A commonly used system for separating biflavonoids from the ethyl acetate extract is n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v/v/v).[2]
- Procedure:
- Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate at room temperature.
- Fill the entire HSCCC coil with the stationary phase (the upper phase for this solvent system).
- Pump the mobile phase (the lower phase) into the coil at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800 rpm).
- Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve the dried ethyl acetate extract in a suitable volume of the solvent mixture and inject it into the coil.
- Continuously monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions at regular intervals.
- After the separation is complete, stop the rotation and collect the entire contents of the coil.
4. Analysis and Identification:
- Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.
- Pool the pure fractions and evaporate the solvent.
- Confirm the structure and purity of the isolated compounds (e.g., 2'',3''-dihydro-3',3'''-biapigenin) using spectroscopic methods such as Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]
Relevant Signaling Pathways
While the specific signaling pathways modulated by 3',3'''-biapigenin are still under extensive investigation, the mechanisms of its monomer, apigenin, have been well-documented, particularly in the context of cancer. Apigenin is known to target multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11] One of the most critical pathways inhibited by apigenin is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
The following diagram illustrates the inhibitory effect of apigenin on the PI3K/Akt/mTOR signaling cascade. It is hypothesized that 3',3'''-biapigenin may exert similar effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation of six anti-tumour biflavonoids from Selaginella doederleinii Hieron by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivochem.com [invivochem.com]
- 5. 3,8''-biapigenin, 101140-06-1 [thegoodscentscompany.com]
- 6. Biflavonoids in Hypericum perforatum 1; Part 1. Isolation of I3, II8-Biapigenin | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Proliposomes for oral delivery of total biflavonoids extract from Selaginella doederleinii: formulation development, optimization, and in vitro–in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]
- 10. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
